molecular formula C6H4F3IN2O B14790386 3-Iodo-5-(trifluoromethoxy)pyridin-2-amine

3-Iodo-5-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B14790386
M. Wt: 304.01 g/mol
InChI Key: HDELVVPSDWMCSO-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H4F3IN2O It is a derivative of pyridine, characterized by the presence of iodine, trifluoromethoxy, and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(trifluoromethoxy)pyridin-2-amine typically involves the iodination of a pyridine derivative followed by the introduction of the trifluoromethoxy group. One common method involves the reaction of 2-amino-5-iodopyridine with trifluoromethoxy-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and iodine atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl-substituted pyridine derivative.

Scientific Research Applications

3-Iodo-5-(trifluoromethoxy)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The amine group can form hydrogen bonds, further stabilizing the interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
  • 2-Iodo-5-trifluoromethyl-pyridine
  • 5-Iodo-3-methyl-pyridin-2-ylamine

Uniqueness

3-Iodo-5-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to similar compounds with trifluoromethyl or other substituents. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H4F3IN2O

Molecular Weight

304.01 g/mol

IUPAC Name

3-iodo-5-(trifluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C6H4F3IN2O/c7-6(8,9)13-3-1-4(10)5(11)12-2-3/h1-2H,(H2,11,12)

InChI Key

HDELVVPSDWMCSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1I)N)OC(F)(F)F

Origin of Product

United States

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